1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO-
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Overview
Description
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- is a chemical compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclohexa-1,4-dien-1-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- typically involves the chlorination of a precursor compound followed by acetylation. One common method is the reaction of a cyclohexa-1,4-dien-1-yl derivative with thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group. This is followed by the reaction with acetic anhydride (Ac₂O) to form the acetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Esterification and Hydrolysis: The acetate group can participate in esterification reactions or be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for introducing the chlorocarbonyl group.
Acetic Anhydride (Ac₂O): Used for acetylation.
Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.
Oxidizing Agents (e.g., KMnO₄, H₂O₂): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH₄, NaBH₄): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids: Formed through hydrolysis of the acetate group.
Oxidized or Reduced Compounds: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The acetate group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl chloride
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl methyl ester
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl ethyl ester
Properties
CAS No. |
119735-52-3 |
---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.601 |
IUPAC Name |
(4-carbonochloridoyl-6-oxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(10)13)4-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
NSFSEYKUDCPACQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCC(=CC1=O)C(=O)Cl |
Synonyms |
1,4-Cyclohexadiene-1-carbonyl chloride, 4-(acetyloxy)-3-oxo- (9CI) |
Origin of Product |
United States |
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